1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-14-13(16(18)19)8-15(9)7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGFSXWTQKKMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369509 | |
| Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300395-93-1 | |
| Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one Intermediate
A common precursor is 2-bromo-1-(4-methoxyphenyl)ethan-1-one, which can be synthesized by bromination of 1-(4-methoxyphenyl)ethan-1-one (4-methoxyacetophenone) at the alpha position to the carbonyl group.
- Reaction conditions: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane or acetic acid at low temperature to avoid overbromination.
- Yield: High yields (>80%) are reported for this step, with careful control of reaction time and temperature.
Nucleophilic Substitution with 2-Methyl-4-nitro-1H-imidazole
The key step is the nucleophilic substitution of the bromide in 2-bromo-1-(4-methoxyphenyl)ethan-1-one by the nitrogen atom of 2-methyl-4-nitro-1H-imidazole.
- Base: A mild base such as potassium carbonate (K2CO3) is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.
- Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) facilitate the substitution.
- Temperature: The reaction is typically refluxed overnight to ensure complete conversion.
- Workup: After reaction completion, the mixture is cooled, filtered to remove salts, and the product is extracted with an organic solvent such as ethyl acetate.
- Purification: The crude product is purified by recrystallization or column chromatography.
Alternative Synthetic Routes
Some literature reports oxidative cyclization and diazotation steps to build related imidazole derivatives, but these are less direct and often yield lower amounts of the target compound. The direct nucleophilic substitution route is preferred for its simplicity and scalability.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 4-methoxyacetophenone | Br2 or NBS, catalytic acid or light | CH2Cl2 or AcOH | 0°C to room temp | 80-90 | Control to avoid dibromination |
| Nucleophilic substitution with 2-methyl-4-nitro-1H-imidazole | 2-methyl-4-nitro-1H-imidazole, K2CO3 | Acetone or DMF | Reflux, overnight | 70-85 | Mild base, polar aprotic solvent preferred |
| Purification | Recrystallization or chromatography | Ethyl acetate, ethanol | Room temp | - | Ensures high purity |
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR confirms the aromatic protons of the methoxyphenyl group and the characteristic signals of the imidazole ring and methyl substituent.
- Mass Spectrometry: Molecular ion peak consistent with C13H13N3O4 confirms molecular weight.
- Melting Point: Consistent with literature values for the pure compound.
- Elemental Analysis: Matches calculated values for carbon, hydrogen, nitrogen, and oxygen.
Research Findings and Optimization
- The use of potassium carbonate as a base and acetone as solvent provides a good balance between reactivity and selectivity.
- Lower temperatures during bromination prevent side reactions.
- Reflux times of 12-16 hours ensure complete substitution without decomposition.
- Purification by recrystallization from ethanol yields a white crystalline solid with high purity.
- Attempts to use stronger bases or higher temperatures lead to degradation of the nitroimidazole moiety.
Summary Table of Preparation Method
| Parameter | Optimal Condition | Remarks |
|---|---|---|
| Starting material | 4-Methoxyacetophenone | Commercially available |
| Brominating agent | N-Bromosuccinimide (NBS) | Controlled addition, low temperature |
| Base for substitution | Potassium carbonate (K2CO3) | Mild base, avoids side reactions |
| Solvent | Acetone or DMF | Polar aprotic solvents preferred |
| Reaction temperature | Reflux (approx. 56°C for acetone) | Ensures complete reaction |
| Reaction time | 12-16 hours | Overnight stirring |
| Purification method | Recrystallization from ethanol | High purity product |
| Yield | 70-85% | Good synthetic efficiency |
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild to moderate temperatures.
Substitution: Sodium ethoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one exhibits notable antibacterial properties. In a study comparing various compounds, it was found to have minimum inhibitory concentrations (MICs) against Staphylococcus aureus comparable to established antibiotics like bacitracin .
Table 1: Antibacterial Activity Comparison
Antifungal Activity
The compound also shows promise in antifungal applications. Its efficacy against Candida species was highlighted in recent studies, where it surpassed fluconazole in terms of antifungal activity . This suggests potential for use in treating fungal infections, especially those resistant to conventional therapies.
Table 2: Antifungal Activity Comparison
Biofilm Inhibition
Biofilms pose significant challenges in treating chronic infections due to their resistance to antibiotics. The compound has been evaluated for its ability to inhibit biofilm formation, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it can inhibit biofilm development at concentrations that are clinically relevant .
Table 3: Biofilm Inhibition Efficacy
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation under hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.
Comparison with Similar Compounds
Structural Analogs of Ethanone Derivatives
The following compounds share the ethanone core but differ in substituents on the aromatic or heterocyclic moieties:
Key Observations:
- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound may enhance electrophilicity compared to methoxy or sulfanylidene substituents .
- Thermal stability : Chloromethyl-substituted analogs (e.g., 1f) exhibit defined melting points, indicating crystallinity and stability .
Nitroimidazole Derivatives
Nitroimidazole moieties are critical for bioactivity in antimicrobial and anticancer agents. Relevant analogs include:
Key Observations:
- Biological relevance : Nitroimidazoles are often explored for therapeutic applications, as seen in LX2931’s role in autoimmune disease treatment .
- Synthetic versatility: Chloromethylphenyl-nitroimidazoles serve as intermediates for further functionalization (e.g., TDAE-mediated reactions to form arylethanols) .
Substituent Effects on Physicochemical Properties
- Methoxy groups : Improve solubility via electron donation but could decrease metabolic stability.
- Chloromethyl groups : Introduce reactivity for further derivatization (e.g., nucleophilic substitution) .
Biological Activity
1-(4-Methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one, with the CAS number 300395-93-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The molecular formula of this compound is , and it has a molecular weight of 275.26 g/mol. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values have been reported in various studies:
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall synthesis |
| Escherichia coli | 31.25 - 125 | Inhibition of nucleic acid synthesis |
The compound showed bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with mechanisms involving the inhibition of protein synthesis and disruption of cell wall integrity .
Antifungal Activity
In addition to its antibacterial effects, this compound also exhibits antifungal activity. The following MIC values were observed against various fungal strains:
| Fungal Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Candida albicans | 16.69 - 78.23 | Fungicidal |
| Fusarium oxysporum | 56.74 - 222.31 | Fungistatic |
The antifungal mechanism appears to involve the inhibition of biofilm formation and disruption of fungal cell membranes .
Anticancer Activity
Preliminary research has indicated potential anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 20 - 40 | Caspase activation |
| MCF-7 (breast cancer) | 30 - 50 | Induction of oxidative stress |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating infections and potentially cancerous conditions:
- Case Study on MRSA Infection : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections demonstrated significant improvement in symptoms when treated with this compound, showing a reduction in bacterial load within days .
- Fungal Infection Treatment : In a laboratory setting, the compound was effective against biofilm-forming strains of Candida albicans, indicating its potential use in treating persistent fungal infections resistant to conventional therapies .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Optimize nitro group regioselectivity using steric/electronic directing groups.
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Data Collection :
- Use a Stoe IPDS II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion artifacts .
- Collect data up to θ ≈ 25° for high-resolution (<0.8 Å) structures.
Q. Refinement :
- Process data with SHELXL (for small molecules) to refine anisotropic displacement parameters and hydrogen atom positions .
- Validate geometry using WinGX for bond length/angle analysis (e.g., C-Nitro bond: ~1.45 Å; imidazole ring planarity) .
Example Crystallographic Parameters (from analogous compounds):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.25, 12.78, 14.32 |
| β (°) | 105.6 |
| R-factor | <0.05 |
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), imidazole protons (δ 7.5–8.5 ppm), and nitro group proximity effects on aromatic protons .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and ketone (1680–1720 cm⁻¹) functional groups.
- Mass Spectrometry : Use ESI-MS to observe [M+H]⁺ peaks matching the molecular weight (e.g., m/z 318.3 for C₁₃H₁₃N₃O₄) .
Advanced: How does the nitro group influence electronic properties and reactivity?
Methodological Answer:
The 4-nitro group is a strong electron-withdrawing moiety:
- Charge Distribution : Computational DFT studies (e.g., Gaussian 09/B3LYP/6-31G*) show increased positive charge on the imidazole ring, enhancing electrophilic substitution reactivity .
- Biological Relevance : Nitro groups in imidazole derivatives enhance binding to enzyme active sites (e.g., S1P lyase inhibitors in ) by forming hydrogen bonds with catalytic residues .
Basic: What solubility characteristics are expected for this compound?
Methodological Answer:
- Polar Solvents : High solubility in DMSO, DMF, or methanol due to the methoxy and nitro groups.
- Nonpolar Solvents : Limited solubility in hexane or chloroform.
- Experimental Test : Perform gradient solubility assays (10–100% solvent mixtures) with UV-Vis quantification (λmax ~270 nm) .
Advanced: What strategies improve regioselectivity during nitroimidazole synthesis?
Methodological Answer:
- Directed Nitration : Use protecting groups (e.g., Boc on the imidazole N-H) to direct nitration to the 4-position .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield (>80%) using controlled microwave irradiation .
Basic: How is purity assessed after synthesis?
Methodological Answer:
- HPLC : Use a C18 column (MeCN/H₂O gradient, 1 mL/min) with UV detection at 254 nm. Purity >98% indicates minimal byproducts .
- Melting Point : Sharp melting point (~180–185°C) confirms crystallinity and purity .
Advanced: What in vitro models evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition : Test S1P lyase activity using LC-MS to quantify sphingosine-1-phosphate degradation (IC₅₀ < 1 µM in ) .
- Antifungal Assays : Conduct microdilution assays (CLSI M38-A2 protocol) against Candida albicans (MIC values <10 µg/mL) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of nitro compound dust .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical help .
Advanced: How do molecular docking studies predict target interactions?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite for docking.
- Protocol :
- Prepare the ligand (compound) and target (e.g., S1P lyase PDB: 3V2Y) by adding hydrogens and optimizing charges.
- Simulate binding poses with the nitro group forming hydrogen bonds with Arg³⁰⁰ and Lys³³⁹ residues .
- Validate with MD simulations (AMBER) to assess binding stability (RMSD <2.0 Å over 50 ns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
